molecular formula C12H10Cu3O14 B092397 Copper citrate CAS No. 17263-57-9

Copper citrate

Cat. No.: B092397
CAS No.: 17263-57-9
M. Wt: 568.8 g/mol
InChI Key: STDMRMREKPZQFJ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Copper citrate is a coordination compound with the molecular formula C12H10Cu3O14. It is composed of three copper ions coordinated with two molecules of 2-hydroxypropane-1,2,3-tricarboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Copper citrate typically involves the reaction of copper(II) salts with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the coordination complex. The reaction mixture is then heated to promote the coordination of copper ions with the tricarboxylate ligands .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using copper(II) sulfate and 2-hydroxypropane-1,2,3-tricarboxylic acid. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Copper citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Copper citrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Copper citrate involves the coordination of copper ions with the tricarboxylate ligands. This coordination facilitates electron transfer processes, making the compound an effective catalyst in various chemical reactions. The copper ions can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: Copper citrate is unique due to its specific coordination with 2-hydroxypropane-1,2,3-tricarboxylate ligands, which imparts distinct chemical properties and reactivity compared to other copper coordination compounds .

Properties

CAS No.

17263-57-9

Molecular Formula

C12H10Cu3O14

Molecular Weight

568.8 g/mol

IUPAC Name

tricopper;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6

InChI Key

STDMRMREKPZQFJ-UHFFFAOYSA-H

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2]

Key on ui other cas no.

10402-15-0
3164-31-6

Pictograms

Corrosive; Irritant

Origin of Product

United States

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